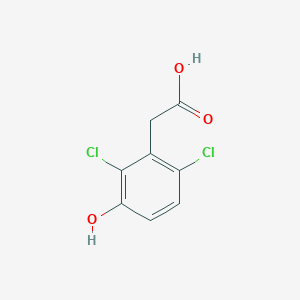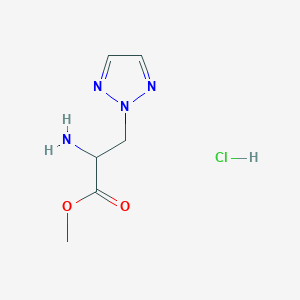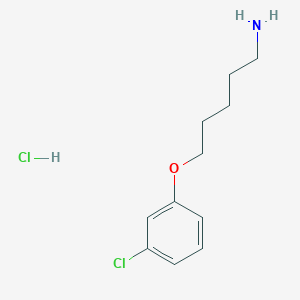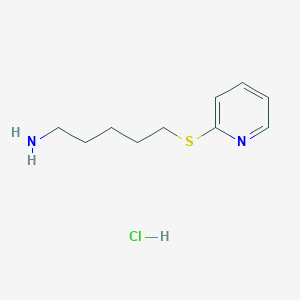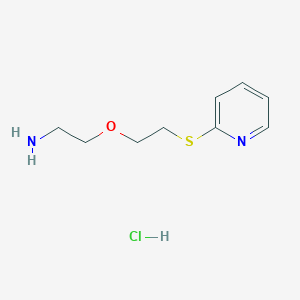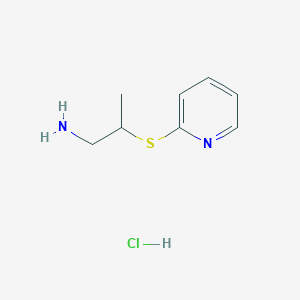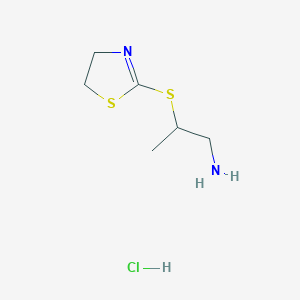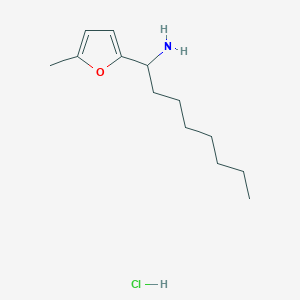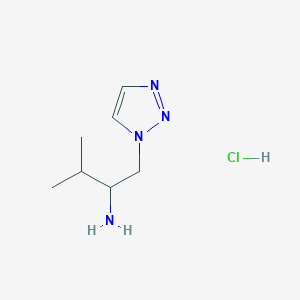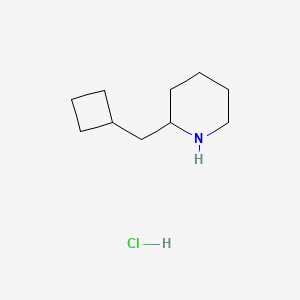
2-(Cyclobutylmethyl)piperidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(Cyclobutylmethyl)piperidine hydrochloride consists of a six-membered piperidine ring with a cyclobutylmethyl group attached.Physical And Chemical Properties Analysis
2-(Cyclobutylmethyl)piperidine hydrochloride is a liquid at room temperature .Aplicaciones Científicas De Investigación
Advanced Building Blocks for Drug Discovery
Research has shown that analogues of piperidine, including compounds with cyclobutyl groups, have been designed and synthesized for use as advanced building blocks in drug discovery. These compounds offer increased size and conformational flexibility compared to traditional heterocycles, which can be beneficial in lead optimization programs. For example, 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine have been developed, demonstrating the potential utility of these compounds in medicinal chemistry (Feskov et al., 2019).
Synthesis Methods
Innovative synthetic methodologies for creating piperidine derivatives, including those related to 2-(Cyclobutylmethyl)piperidine hydrochloride, have been reported. These methods facilitate the stereoselective synthesis of piperidines, offering pathways to create diverse compounds with potential pharmaceutical applications. Notably, carbonyl ene and Prins cyclisations have been utilized to synthesize 2,4,5-trisubstituted piperidines, highlighting a key step in the Prins cyclization process (Cariou et al., 2006).
Antimicrobial Activities
Certain piperidine derivatives have been synthesized and screened for antimicrobial activities, indicating the potential of these compounds in developing new antimicrobials. For instance, a study on the synthesis and microbial activity screening of a piperidine derivative showed moderate activities against various bacteria and fungi, suggesting the relevance of these compounds in addressing microbial resistance (Ovonramwen et al., 2019).
Bioactivity Studies
Bioactivity studies of compounds containing the piperidine moiety, including those structurally related to 2-(Cyclobutylmethyl)piperidine hydrochloride, have been conducted to evaluate their potential therapeutic effects. These studies encompass a range of activities, from cytotoxicity against cancer cells to inhibitory effects on enzymes, demonstrating the broad therapeutic potential of piperidine derivatives (Unluer et al., 2016).
Direcciones Futuras
Piperidine derivatives, including 2-(Cyclobutylmethyl)piperidine hydrochloride, could potentially play a significant role in the pharmaceutical industry. They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-7-11-10(6-1)8-9-4-3-5-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOGXQGAXGBYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



